Cas no 76495-24-4 (N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine)

N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic amine derivative featuring a thiazoline core structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of the thiazoline ring and isopropylamine moiety offers reactivity for further functionalization, making it suitable for applications in medicinal chemistry and agrochemical development. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in diverse chemical transformations. The compound’s structural features may also contribute to biological activity, warranting exploration in drug discovery and material science applications.
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine structure
76495-24-4 structure
Product name:N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No:76495-24-4
MF:C6H12N2S
Molecular Weight:144.238
CID:3277761
PubChem ID:3644124

N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2-THIAZOLAMINE, 4,5-DIHYDRO-N-(1-METHYLETHYL)-
    • N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
    • N-Isopropyl-4,5-dihydrothiazol-2-amine
    • ChemDiv2_000293
    • HMS1369N07
    • starbld0012146
    • 4,5-Dihydro-N-(1-methylethyl)-2-thiazolamine
    • 76495-24-4
    • DTXSID501257237
    • AKOS003615156
    • F0451-1321
    • SCHEMBL12890659
    • インチ: InChI=1S/C6H12N2S/c1-5(2)8-6-7-3-4-9-6/h5H,3-4H2,1-2H3,(H,7,8)
    • InChIKey: QDWGKCWXXKFJBD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 144.07211956Da
  • 同位素质量: 144.07211956Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 120
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • XLogP3: 1

N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N299106-100mg
n-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4
100mg
$ 95.00 2022-06-03
Life Chemicals
F0451-1321-0.5g
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4 95%+
0.5g
$335.0 2023-09-07
TRC
N299106-500mg
n-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4
500mg
$ 295.00 2022-06-03
Life Chemicals
F0451-1321-1g
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4 95%+
1g
$353.0 2023-09-07
Life Chemicals
F0451-1321-2.5g
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4 95%+
2.5g
$706.0 2023-09-07
TRC
N299106-1g
n-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4
1g
$ 475.00 2022-06-03
Life Chemicals
F0451-1321-5g
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4 95%+
5g
$1059.0 2023-09-07
Life Chemicals
F0451-1321-10g
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4 95%+
10g
$1483.0 2023-09-07
Life Chemicals
F0451-1321-0.25g
N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
76495-24-4 95%+
0.25g
$318.0 2023-09-07

N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine 関連文献

N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amineに関する追加情報

Introduction to N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine and Its Significance in Modern Chemical Biology

N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 76495-24-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular framework, featuring a thiazole core and an amine functional group, positions it as a versatile scaffold for synthesizing bioactive molecules.

The thiazole ring is a prominent structural motif in numerous pharmacologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and reactivity make it an ideal candidate for medicinal chemistry modifications. In particular, the presence of the propan-2-yl side chain introduces a degree of lipophilicity, which can influence the compound's solubility and membrane permeability—critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine with biological targets at an unprecedented level of detail. These studies suggest that the compound may exhibit binding affinity to enzymes and receptors involved in metabolic pathways, making it a promising candidate for therapeutic intervention. For instance, preliminary docking simulations have indicated potential interactions with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in drug metabolism.

The synthesis of N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the thiazole ring through cyclization reactions involving sulfur-containing precursors. Subsequent functionalization steps introduce the amine group and the propan-2-yl moiety, often employing palladium-catalyzed cross-coupling reactions for high selectivity and yield. These synthetic strategies align with modern green chemistry principles, emphasizing efficiency and minimal waste generation.

In vitro studies have begun to unravel the pharmacological profile of N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine. Initial assays have revealed modest inhibitory activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its interaction with human cell lines has been investigated to assess cytotoxicity and potential immunomodulatory effects. These findings are particularly intriguing given the growing concern over antibiotic resistance and the need for novel therapeutic approaches.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the exploration of N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine's pharmacological potential. By analyzing large datasets of biological activity and chemical structures, computational models can predict novel derivatives with enhanced efficacy or reduced side effects. This high-throughput virtual screening approach has already identified several promising analogs for further experimental validation.

The future prospects for N-(propan-2-yl)-4,5-dihydro-1,3-thiazol-2-amine are vast and multifaceted. Ongoing research aims to optimize its pharmacokinetic properties through structural modifications, while parallel efforts focus on understanding its mechanism of action at a molecular level. Collaborative initiatives between academia and industry are essential to translate these laboratory findings into clinical applications that benefit patients worldwide.

In conclusion, N-(propan-2-ylium) stronng>-4 5dihydro 13thiazol 22mine (CAS No.76495 24 4) represents a compelling example of how structural innovation in chemical biology can yield novel therapeutic agents. Its unique scaffold and promising biological activity position it as a cornerstone in ongoing research efforts aimed at addressing complex diseases through targeted molecular intervention.

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